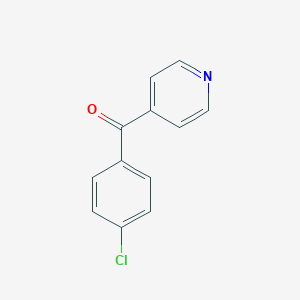

4-(4-Chlorobenzoyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-pyridin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTFKKLFLLAFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163056 | |

| Record name | 4-(4'-Chlorobenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14548-48-2 | |

| Record name | 4-(4-Chlorobenzoyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14548-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4'-Chlorobenzoyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14548-48-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4'-Chlorobenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4'-chlorobenzoyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-Chlorobenzoyl)pyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q85WG3ST7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-Chlorobenzoyl)pyridine from Pyridine and 4-Chlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically vetted synthetic route to 4-(4-chlorobenzoyl)pyridine, a key intermediate in pharmaceutical and agrochemical research. Recognizing the inherent challenges of direct Friedel-Crafts acylation on an electron-deficient pyridine nucleus, this document details a practical approach centered on the Minisci radical acylation. The guide elucidates the underlying mechanistic principles, provides a detailed step-by-step experimental protocol, and outlines the necessary purification and characterization techniques. By grounding the methodology in established chemical principles and providing causal explanations for experimental choices, this guide aims to empower researchers to successfully and safely synthesize the target compound.

Introduction: The Significance and Synthetic Challenge of 4-Aroylpyridines

4-Aroylpyridines, and specifically 4-(4-chlorobenzoyl)pyridine, represent a critical class of building blocks in medicinal chemistry and materials science. The pyridyl ketone motif is a common feature in a variety of biologically active molecules. However, the synthesis of these compounds is not trivial. The electron-deficient nature of the pyridine ring deactivates it towards classical electrophilic aromatic substitution reactions like the Friedel-Crafts acylation. Furthermore, the basic nitrogen atom of the pyridine ring is prone to reaction with acylating agents and Lewis acids, leading to the formation of N-acylpyridinium salts, which further deactivates the ring system to electrophilic attack.

This guide, therefore, eschews the unfeasible direct acylation in favor of a more effective strategy: the Minisci reaction. This radical-based approach allows for the direct functionalization of the pyridine ring at the C4 position, providing a reliable pathway to the desired product.

Mechanistic Rationale: The Minisci Acylation

The Minisci reaction is a powerful tool for the alkylation and acylation of electron-deficient heterocycles.[1] The reaction proceeds via the addition of a nucleophilic radical to a protonated heterocycle. In the context of this synthesis, the key steps are:

-

Generation of the 4-Chlorobenzoyl Radical: The 4-chlorobenzoyl radical is typically generated from a suitable precursor. A common method involves the oxidative decarboxylation of 4-chlorobenzoic acid in the presence of a silver catalyst and a persulfate oxidant. Another effective method is the homolytic cleavage of a peroxide derivative of 4-chlorobenzoic acid.

-

Protonation of Pyridine: The reaction is carried out in an acidic medium to protonate the pyridine nitrogen. This protonation increases the electrophilicity of the pyridine ring, making it more susceptible to attack by the nucleophilic acyl radical.

-

Radical Addition: The 4-chlorobenzoyl radical adds to the protonated pyridine ring. The addition occurs preferentially at the C2 and C4 positions due to the electronic distribution in the pyridinium ion. Steric hindrance can often favor attack at the C4 position.

-

Rearomatization: The resulting radical cation intermediate is then oxidized to the final product, 4-(4-chlorobenzoyl)pyridine, with the expulsion of a proton. This rearomatization step is typically facilitated by the oxidant present in the reaction mixture.

Figure 1: Conceptual workflow of the Minisci acylation of pyridine.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of 4-(4-chlorobenzoyl)pyridine via a Minisci-type reaction.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Pyridine | C₅H₅N | 79.10 | (To be calculated) | Reagent grade, distilled |

| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | (To be calculated) | Reagent grade |

| tert-Butyl hydroperoxide | (CH₃)₃COOH | 90.12 | (To be calculated) | 70% in water |

| Iron(II) sulfate heptahydrate | FeSO₄·7H₂O | 278.01 | (To be calculated) | Reagent grade |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | (To be calculated) | Anhydrous |

| Sulfuric acid | H₂SO₄ | 98.08 | (To be calculated) | Concentrated |

| Sodium bicarbonate | NaHCO₃ | 84.01 | (To be calculated) | Saturated aqueous solution |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | For drying |

| Diethyl ether | (C₂H₅)₂O | 74.12 | For extraction | Reagent grade |

| Hexane | C₆H₁₄ | 86.18 | For recrystallization | Reagent grade |

3.2. Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis of 4-(4-chlorobenzoyl)pyridine.

Detailed Steps:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, combine pyridine (1.0 eq), 4-chlorobenzaldehyde (1.2 eq), iron(II) sulfate heptahydrate (0.1 eq), and dichloromethane (DCM) to make a 0.5 M solution with respect to pyridine.

-

Cooling and Acidification: Cool the reaction mixture to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The formation of a pyridinium salt will be observed.

-

Radical Generation and Addition: While maintaining the temperature at 0-5 °C, add a solution of tert-butyl hydroperoxide (70% in water, 1.5 eq) in DCM dropwise over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice water. Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system such as hexane/diethyl ether to yield pure 4-(4-chlorobenzoyl)pyridine as a solid.

Characterization and Data

The identity and purity of the synthesized 4-(4-chlorobenzoyl)pyridine should be confirmed by a combination of spectroscopic and analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons of the pyridine ring (typically two doublets in the δ 8.7-8.9 and 7.5-7.7 ppm range) and the 4-chlorophenyl ring (two doublets in the δ 7.7-7.9 and 7.4-7.6 ppm range). |

| ¹³C NMR | Signals corresponding to the carbonyl carbon (around δ 190-195 ppm) and the aromatic carbons of both rings. |

| Mass Spec. | Molecular ion peak corresponding to the mass of 4-(4-chlorobenzoyl)pyridine (C₁₂H₈ClNO). |

| IR Spec. | Characteristic C=O stretching frequency for the ketone (around 1660-1680 cm⁻¹). |

| Melting Point | A sharp melting point indicates high purity. |

Safety Considerations

-

Pyridine: Flammable, toxic, and an irritant. Handle in a well-ventilated fume hood.

-

4-Chlorobenzoyl chloride/4-Chlorobenzaldehyde: Corrosive and lachrymatory. Avoid inhalation and skin contact.

-

tert-Butyl hydroperoxide: Strong oxidizing agent. Handle with care and avoid contact with combustible materials.

-

Concentrated Sulfuric Acid: Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent unwanted side reactions.

Conclusion

The synthesis of 4-(4-chlorobenzoyl)pyridine from pyridine and a 4-chlorobenzoyl precursor is effectively achieved through a Minisci-type radical acylation. This approach successfully circumvents the limitations of traditional electrophilic substitution on the electron-deficient pyridine ring. The provided protocol, grounded in established mechanistic principles, offers a reliable and scalable method for obtaining this valuable synthetic intermediate. Careful execution of the experimental procedure and adherence to safety precautions are paramount for a successful and safe synthesis.

References

- Minisci, F., & Citterio, E. (1983). Radical reactions of heteroaromatic bases. In Advances in Heterocyclic Chemistry (Vol. 33, pp. 343-463). Academic Press.

- Proctor, D. J., & Phipps, R. J. (2019). Minisci-type reactions: a user's guide. Chemical Society Reviews, 48(17), 4824-4866.

- Baran, P. S., & O'Malley, D. P. (2004). Strategies for the synthesis of electron-deficient pyridines. Journal of the American Chemical Society, 126(47), 15378-15379.

-

A YouTube video titled "Preparation of Pyridines, Part 3: By Acylation" provides a good overview of the challenges and alternative strategies for pyridine acylation.[2]

-

Recent advances in Minisci-type reactions highlight the versatility of this method for functionalizing heterocycles.[1]

Sources

An In-depth Technical Guide to the Synthesis of (4-chlorophenyl)(pyridin-4-yl)methanone

Introduction

(4-chlorophenyl)(pyridin-4-yl)methanone is a key structural motif found in a variety of biologically active compounds and serves as a crucial intermediate in pharmaceutical and materials science research. Its diaryl ketone framework, featuring a chlorinated phenyl ring and a pyridyl group at the 4-position, imparts unique electronic and steric properties that are of significant interest in drug design and the development of novel organic materials. This guide provides a comprehensive overview of the principal synthetic routes to this target molecule, offering in-depth analysis of the underlying chemical principles, detailed experimental protocols, and a comparative assessment of the various methodologies.

Strategic Approaches to Synthesis

The synthesis of (4-chlorophenyl)(pyridin-4-yl)methanone can be approached through several strategic disconnections. The most common and practical routes involve the formation of the carbon-carbon bond between the carbonyl carbon and one of the aromatic rings. These strategies include classical organometallic reactions and modern cross-coupling technologies. This guide will focus on the following primary synthetic pathways:

-

Grignard Reaction-based Approaches

-

Oxidation of the Corresponding Secondary Alcohol

-

Friedel-Crafts Acylation and its Variants

-

Modern Palladium-Catalyzed Cross-Coupling Reactions

Each of these routes offers distinct advantages and is accompanied by its own set of experimental challenges. The choice of a particular method will often depend on the availability of starting materials, desired scale of the reaction, and the tolerance of other functional groups in more complex derivatives.

Grignard Reaction-based Synthesis

The Grignard reaction is a cornerstone of carbon-carbon bond formation and presents a robust method for the synthesis of diaryl ketones. For the preparation of (4-chlorophenyl)(pyridin-4-yl)methanone, two primary Grignard-based retrosynthetic disconnections are viable.

Route 1A: 4-Pyridyl Grignard Reagent and 4-Chlorobenzaldehyde followed by Oxidation

This approach involves the initial synthesis of the corresponding secondary alcohol, (4-chlorophenyl)(pyridin-4-yl)methanol, which is subsequently oxidized to the desired ketone.

Reaction Scheme:

Causality Behind Experimental Choices:

The formation of the 4-pyridyl Grignard reagent can be challenging due to the presence of the basic nitrogen atom, which can react with the Grignard reagent itself. Therefore, the use of 4-halopyridines, such as 4-bromopyridine or 4-chloropyridine, is crucial. The reaction is typically performed in an anhydrous ether solvent like tetrahydrofuran (THF) to stabilize the Grignard reagent. The subsequent reaction with 4-chlorobenzaldehyde is a standard nucleophilic addition to a carbonyl group. The final oxidation step can be achieved using a variety of oxidizing agents, with potassium permanganate (KMnO₄) or chromium-based reagents being common choices.

Experimental Protocol (Adapted from analogous syntheses):

Step 1: Synthesis of (4-chlorophenyl)(pyridin-4-yl)methanol

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a small amount of anhydrous THF to just cover the magnesium.

-

In the dropping funnel, place a solution of 4-bromopyridine (1.0 eq.) in anhydrous THF.

-

Add a small portion of the 4-bromopyridine solution to the magnesium suspension. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once initiated, add the remaining 4-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, cool the freshly prepared Grignard solution to 0 °C using an ice bath.

-

Add a solution of 4-chlorobenzaldehyde (1.0 eq.) in anhydrous THF dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

Step 2: Oxidation to (4-chlorophenyl)(pyridin-4-yl)methanone [1]

-

To a reaction vessel, add the crude (4-chlorophenyl)(pyridin-4-yl)methanol and water.

-

While stirring, heat the mixture to 85 °C.

-

Add potassium permanganate (1.2 eq.) in portions, ensuring the temperature does not exceed 95 °C.[1]

-

Maintain the reaction at 85-95 °C for 4 hours.[1]

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature and add a small amount of methanol to quench any excess permanganate.[1]

-

Filter the mixture through a pad of celite to remove the manganese dioxide.

-

Extract the filtrate with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Route 1B: 4-Chlorophenylmagnesium Bromide and a 4-Pyridyl Electrophile

This alternative Grignard approach utilizes a more readily prepared Grignard reagent, 4-chlorophenylmagnesium bromide, which then reacts with a suitable 4-pyridyl electrophile, such as isonicotinoyl chloride or 4-cyanopyridine.

Reaction with Isonicotinoyl Chloride:

Reaction Scheme:

Reaction with 4-Cyanopyridine:

Reaction Scheme:

Causality Behind Experimental Choices:

The synthesis of 4-chlorophenylmagnesium bromide from 4-chlorobromobenzene is a standard and high-yielding procedure. The subsequent reaction with an acyl chloride like isonicotinoyl chloride provides a direct route to the ketone. When using 4-cyanopyridine, the Grignard reagent adds to the nitrile to form an imine intermediate, which is then hydrolyzed upon acidic workup to yield the ketone. This two-step, one-pot procedure can be very efficient.

Experimental Protocol (Reaction with 4-Cyanopyridine):

-

Prepare 4-chlorophenylmagnesium bromide from 4-chlorobromobenzene and magnesium in anhydrous THF as described in Route 1A.

-

Cool the Grignard solution to 0 °C.

-

Add a solution of 4-cyanopyridine (1.0 eq.) in anhydrous THF dropwise.

-

After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Cool the reaction mixture to 0 °C and carefully quench by adding 2 M hydrochloric acid.

-

Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the imine.

-

Basify the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Data Presentation: Comparison of Grignard-based Routes

| Route | Key Reagents | Number of Steps | Typical Yield | Key Challenges |

| 1A | 4-Halopyridine, Mg, 4-Chlorobenzaldehyde, Oxidant | 2 | Moderate to Good | Formation of 4-pyridyl Grignard; Oxidation step can sometimes lead to side products. |

| 1B (Acyl Chloride) | 4-Chlorobromobenzene, Mg, Isonicotinoyl chloride | 1 (from Grignard) | Good | Availability and stability of isonicotinoyl chloride. |

| 1B (Nitrile) | 4-Chlorobromobenzene, Mg, 4-Cyanopyridine | 1 (from Grignard) | Good to Excellent | Complete hydrolysis of the imine intermediate is crucial. |

Visualization of Grignard Workflow (Route 1B with 4-Cyanopyridine)

Caption: Workflow for Grignard-based synthesis via the nitrile route.

Oxidation of (4-chlorophenyl)(pyridin-4-yl)methanol

As mentioned in Route 1A, the oxidation of the corresponding secondary alcohol is a key step. This alcohol can also be synthesized via other methods, such as the reduction of a suitable ester or by other organometallic additions.

Reaction Scheme:

Causality Behind Experimental Choices:

The choice of oxidizing agent is critical to ensure a high yield and to avoid over-oxidation or side reactions. Mild oxidizing agents are often preferred.

-

Potassium Permanganate (KMnO₄): A strong and inexpensive oxidant, but reactions can sometimes be difficult to control and may require careful temperature management.[1]

-

Chromium-based Reagents (e.g., PCC, PDC): These are generally more selective for the oxidation of secondary alcohols to ketones but are toxic and generate hazardous waste.

-

Swern Oxidation and its Variants: These methods utilize dimethyl sulfoxide (DMSO) activated by an electrophile (e.g., oxalyl chloride) and are performed at low temperatures, offering high selectivity.

-

Dess-Martin Periodinane (DMP): A mild and highly selective reagent for the oxidation of primary and secondary alcohols.

Experimental Protocol (Using Potassium Permanganate):

A detailed protocol using potassium permanganate is provided in the Grignard Reaction-based Synthesis section (Route 1A, Step 2).

Data Presentation: Comparison of Oxidizing Agents

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| KMnO₄ | Aqueous, elevated temperature | Inexpensive, readily available | Can be harsh, potential for over-oxidation, generates MnO₂ waste.[1] |

| PCC/PDC | Anhydrous CH₂Cl₂, room temp. | High selectivity | Toxic, carcinogenic, generates chromium waste. |

| Swern Oxidation | Anhydrous CH₂Cl₂, low temp. (-78 °C) | Mild, high selectivity | Requires cryogenic temperatures, unpleasant odor of byproducts. |

| Dess-Martin Periodinane | CH₂Cl₂, room temp. | Mild, high selectivity, neutral conditions | Expensive, potentially explosive under certain conditions. |

Visualization of Oxidation Workflow

Caption: General workflow for the oxidation of the secondary alcohol.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for forming aryl ketones. However, its application to pyridine rings is notoriously difficult.

Reaction Scheme (Hypothetical):

Causality and Challenges:

The nitrogen atom in the pyridine ring is a Lewis base and readily coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This deactivates the pyridine ring towards electrophilic aromatic substitution. The acylation, if it occurs, would likely happen at the nitrogen atom first, further deactivating the ring. Therefore, direct Friedel-Crafts acylation of pyridine is generally not a viable route.

However, variations of this reaction, such as using pre-functionalized pyridines or alternative catalytic systems, might offer a pathway, though they are not commonly employed for this specific target.

Palladium-Catalyzed Cross-Coupling Reactions

Modern palladium-catalyzed cross-coupling reactions provide powerful and versatile methods for the synthesis of diaryl ketones. Several strategies can be envisioned for the synthesis of (4-chlorophenyl)(pyridin-4-yl)methanone.

Route 4A: Suzuki-Miyaura Coupling

This reaction involves the coupling of a pyridylboronic acid or ester with a 4-chlorobenzoyl derivative.

Reaction Scheme:

Causality Behind Experimental Choices:

The Suzuki-Miyaura coupling is known for its high functional group tolerance and generally mild reaction conditions. A variety of palladium catalysts and ligands can be employed, with phosphine-based ligands being common. The choice of base is also crucial for the efficiency of the transmetalation step.

Experimental Protocol (General Procedure):

-

To a reaction flask, add 4-pyridylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent (e.g., toluene, dioxane, or DMF).

-

Add 4-chlorobenzoyl chloride (1.0 eq.) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Visualization of Suzuki-Miyaura Coupling Workflow

Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.

Characterization Data

While a specific experimental paper for the direct synthesis was not found in the initial searches, characterization data for the target compound and its precursors are available in the literature and commercial catalogs.

-

(4-chlorophenyl)(pyridin-4-yl)methanone:

-

Appearance: Typically a white to off-white solid.

-

¹H NMR: Expected signals for the aromatic protons of the 4-chlorophenyl and pyridin-4-yl rings.

-

¹³C NMR: Expected signals for the carbonyl carbon and the aromatic carbons.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound.

-

IR Spectroscopy: A characteristic strong absorption for the carbonyl (C=O) stretching vibration.

-

Conclusion

The synthesis of (4-chlorophenyl)(pyridin-4-yl)methanone can be effectively achieved through several synthetic routes. Grignard reaction-based methods, particularly the reaction of 4-chlorophenylmagnesium bromide with 4-cyanopyridine, offer a direct and efficient approach. The oxidation of the corresponding secondary alcohol, which can be prepared via a Grignard reaction, is also a viable two-step strategy. Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful and versatile alternative with high functional group tolerance. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, scalability, and the specific requirements of the research or development project.

References

-

MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6291. [Link]

-

ResearchGate. (2006). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 75(10), 1229-1236. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. In Wikipedia. Retrieved January 25, 2026, from [Link]

-

PubMed. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. Organic Letters, 22(11), 4374–4378. [Link]

- Google Patents. (n.d.). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.

-

PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2018). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. Journal of Molecular Liquids, 264, 46-51. [Link]

-

RSC Publishing. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved January 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2021). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmaceutical Sciences and Research, 12(5), 2686-2691. [Link]

-

ResearchGate. (2020). Synthesis, Anticonvulsant, and Molecular Docking Studies of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) Methanone Derivatives. Journal of Heterocyclic Chemistry, 57(9), 3369-3381. [Link]

-

ResearchGate. (2015). Crystal structure of (4-chlorophenyl)(4-hydroxyphenyl)methanone, C13H9ClO2. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o775–o776. [Link]

-

SpectraBase. (n.d.). (S)-4-Chlorophenyl(pyridin-2-yl)methanol. Retrieved January 25, 2026, from [Link]

-

Organic Chemistry Frontiers. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. 8(13), 3335-3356. [Link]

-

ResearchGate. (2015). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. Tetrahedron, 71(48), 9115-9122. [Link]

-

International Science Community Association. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Research Journal of Chemical Sciences, 1(7), 84-87. [Link]

-

Journal of Organic Chemistry. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. 89(11), 7148–7155. [Link]

- Google Patents. (n.d.). Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol.

Sources

Spectroscopic Characterization of 4-(4-Chlorobenzoyl)pyridine: A Technical Guide for Researchers

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of chemical entities is a foundational requirement for innovation and quality control. 4-(4-Chlorobenzoyl)pyridine, a diaryl ketone featuring a pyridine ring and a 4-chlorophenyl group, represents an important scaffold and synthetic intermediate. Its chemical properties are dictated by the interplay between the electron-withdrawing nature of the carbonyl group and the chloro-substituent, and the distinct electronic characteristics of the pyridine ring.

This technical guide provides an in-depth analysis of the key spectroscopic data for 4-(4-Chlorobenzoyl)pyridine (CAS RN: 14548-48-2), designed for researchers and professionals in drug development and chemical synthesis.[1] We will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, moving beyond mere data reporting to explain the causal relationships between molecular structure and spectral output. This document is structured to serve as a practical reference for compound verification, quality assessment, and further research endeavors.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide. Understanding this spatial arrangement is crucial for assigning specific signals to their corresponding nuclei or functional groups.

Figure 1: Molecular structure and numbering of 4-(4-Chlorobenzoyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For 4-(4-Chlorobenzoyl)pyridine, both ¹H and ¹³C NMR are essential for confirming the substitution patterns on the aromatic rings.

¹H NMR Analysis (Predicted)

The ¹H NMR spectrum is anticipated to be highly characteristic, showing two distinct sets of signals corresponding to the pyridine and the 4-chlorophenyl rings. The symmetry of the para-substitution on both rings simplifies the spectrum into a series of doublets.

-

P-Pyridine Ring Protons (H2, H6, H3, H5): The protons on the pyridine ring are influenced by the electronegativity of the nitrogen atom and the electron-withdrawing carbonyl group. Protons H2 and H6, being ortho to the nitrogen, are expected to be the most deshielded and appear furthest downfield. Protons H3 and H5, being meta to the nitrogen, will appear slightly upfield.

-

4-Chlorophenyl Ring Protons (H2', H6', H3', H5'): This ring system will produce two distinct signals. The protons H2' and H6' are ortho to the carbonyl group and will be deshielded. Protons H3' and H5' are ortho to the chlorine atom and will appear at a slightly different chemical shift. Both sets of signals are expected to be doublets due to coupling with their respective neighbors.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

|---|---|---|---|---|

| H2, H6 | 8.8 - 8.9 | Doublet (d) | ~5.0 | Deshielded due to proximity to electronegative pyridine nitrogen. |

| H3, H5 | 7.6 - 7.7 | Doublet (d) | ~5.0 | Shielded relative to H2/H6 but deshielded by ring currents. |

| H2', H6' | 7.8 - 7.9 | Doublet (d) | ~8.5 | Deshielded by the adjacent electron-withdrawing carbonyl group. |

| H3', H5' | 7.4 - 7.5 | Doublet (d) | ~8.5 | Influenced by the inductive effect of the chlorine atom. |

¹³C NMR Analysis (Predicted)

The ¹³C NMR spectrum complements the ¹H data by providing a count of unique carbon environments. The presence of the carbonyl carbon is a key diagnostic feature.

-

Carbonyl Carbon (C7): This carbon is the most deshielded due to the double bond to an electronegative oxygen atom and will appear significantly downfield.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are modulated by their position relative to the nitrogen, chlorine, and carbonyl substituents. The carbon atoms directly bonded to these groups (C4, C1', C4') will have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

|---|---|---|

| C7 (C=O) | 194 - 196 | Highly deshielded ketone carbonyl carbon. |

| C2, C6 | 150 - 152 | Deshielded due to proximity to pyridine nitrogen. |

| C4 | 145 - 147 | Quaternary carbon attached to the carbonyl group. |

| C1' | 138 - 140 | Quaternary carbon of the chlorophenyl ring attached to carbonyl. |

| C4' | 135 - 137 | Carbon atom directly bonded to the chlorine atom. |

| C2', C6' | 130 - 132 | Deshielded by the adjacent carbonyl group. |

| C3', C5' | 128 - 130 | Standard aromatic carbon chemical shift. |

| C3, C5 | 122 - 124 | Shielded relative to C2/C6. |

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(4-Chlorobenzoyl)pyridine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire data using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups within a molecule based on their characteristic vibrational frequencies.

Analysis of Key Vibrational Modes

The IR spectrum of 4-(4-Chlorobenzoyl)pyridine is dominated by absorptions from the carbonyl group and the aromatic rings.

-

C=O Stretch: A strong, sharp absorption band characteristic of a diaryl ketone is expected. Its position reflects the conjugation with both aromatic rings.

-

Aromatic Ring Vibrations: Multiple bands in the 1600-1400 cm⁻¹ region correspond to C=C and C=N stretching vibrations within the pyridine and chlorophenyl rings.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹.

-

C-Cl Stretch: The vibration for the C-Cl bond is expected in the fingerprint region and can be a useful, though sometimes less distinct, diagnostic peak.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Significance |

|---|---|---|---|

| ~1670 | Strong, Sharp | C=O Stretch (Ketone) | Confirms the presence of the conjugated carbonyl group. |

| 1600 - 1450 | Medium - Strong | Aromatic C=C and C=N Stretches | Indicates the presence of both aromatic ring systems. |

| 3050 - 3100 | Weak - Medium | Aromatic C-H Stretch | Confirms the aromatic nature of the compound. |

| ~1090 | Medium | C-Cl Stretch | Suggests the presence of the chloro-substituent. |

Standard Protocol for IR Data Acquisition (ATR Method)

-

Sample Preparation: Place a small amount of the solid 4-(4-Chlorobenzoyl)pyridine powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

-

Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound, as well as structural insights derived from its fragmentation pattern under ionization.

Analysis of Molecular Ion and Fragmentation

Under Electron Ionization (EI), 4-(4-Chlorobenzoyl)pyridine is expected to produce a distinct molecular ion peak and a predictable set of fragment ions.

-

Molecular Ion (M⁺•): The molecular ion peak will appear at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (~217 u). A crucial feature is the M+2 peak at m/z 219. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the M+2 peak will have an intensity approximately one-third that of the M⁺• peak, providing definitive evidence for the presence of a single chlorine atom.[2]

-

Fragmentation Pathways: The primary fragmentation occurs via cleavage of the bonds adjacent to the carbonyl group, which are the weakest points in the molecular ion.

Table 4: Major Ions in the EI Mass Spectrum

| m/z | Proposed Ion Structure | Fragment Name |

|---|---|---|

| 217/219 | [C₁₂H₈ClNO]⁺• | Molecular Ion (M⁺•) |

| 182 | [C₁₂H₈NO]⁺ | [M - Cl]⁺ |

| 139/141 | [C₇H₄ClO]⁺ | 4-Chlorobenzoyl Cation |

| 111/113 | [C₆H₄Cl]⁺ | 4-Chlorophenyl Cation |

| 78 | [C₅H₄N]⁺ | Pyridyl Cation |

The fragmentation logic is visualized in the diagram below.

Figure 2: Proposed key fragmentation pathways for 4-(4-Chlorobenzoyl)pyridine in EI-MS.

Standard Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation: Inject 1 µL of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound (e.g., ramp from 100°C to 280°C).

-

MS Detection: The EI source is typically operated at 70 eV. Scan a mass range of m/z 40-400 to detect the molecular ion and relevant fragments.

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions. Compare the observed isotopic pattern for chlorine-containing fragments with theoretical values.

Integrated Spectroscopic Analysis Workflow

The confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple analytical methods. The workflow below illustrates a self-validating system for the characterization of 4-(4-Chlorobenzoyl)pyridine.

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Chlorobenzoyl)pyridine for Researchers and Drug Development Professionals

Introduction: The Significance of 4-(4-Chlorobenzoyl)pyridine in Modern Drug Discovery

4-(4-Chlorobenzoyl)pyridine, a heterocyclic ketone with the molecular formula C₁₂H₈ClNO, serves as a pivotal structural motif and synthetic intermediate in medicinal chemistry.[1][2] Its utility spans the development of novel therapeutic agents, including potential anti-cancer and anti-inflammatory drugs, as well as its application in material science and as a crucial building block in organic synthesis.[3] The inherent physicochemical properties of this compound, specifically its solubility and stability, are critical determinants of its suitability for various applications, from reaction kinetics in a laboratory setting to its bioavailability and shelf-life in a pharmaceutical formulation.

This technical guide provides a comprehensive overview of the core physicochemical attributes of 4-(4-Chlorobenzoyl)pyridine, with a detailed focus on its solubility profile and stability characteristics. As a Senior Application Scientist, the following sections are designed to not only present established data but also to equip researchers and drug development professionals with the foundational knowledge and practical protocols to assess these critical parameters. The methodologies outlined herein are grounded in principles of scientific integrity, ensuring that the data generated is both reliable and reproducible.

Physicochemical Properties: A Snapshot

A fundamental understanding of the basic physicochemical properties of 4-(4-Chlorobenzoyl)pyridine is essential before delving into more complex solubility and stability studies. The table below summarizes key identifiers and characteristics of this compound.

| Property | Value | Source |

| Chemical Name | 4-(4-Chlorobenzoyl)pyridine | [1][2] |

| Synonyms | 4-Chlorophenyl 4-pyridyl ketone | [1] |

| CAS Number | 14548-48-2 | [1] |

| Molecular Formula | C₁₂H₈ClNO | [1] |

| Molecular Weight | 217.65 g/mol | |

| Appearance | Yellow crystalline powder/solid | [1][2] |

| Melting Point | 107 - 110 °C (224.6 - 230 °F) | [1] |

Solubility Profile: A Critical Parameter for Application

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation development. The solubility of 4-(4-Chlorobenzoyl)pyridine is assessed in a range of solvents to mimic both physiological conditions and various synthetic environments.

Experimental Protocol for Equilibrium Solubility Determination

The following protocol describes the shake-flask method, a gold-standard technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of 4-(4-Chlorobenzoyl)pyridine in various solvents at a controlled temperature.

Materials:

-

4-(4-Chlorobenzoyl)pyridine

-

A selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable column and UV detector

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation: Add an excess amount of 4-(4-Chlorobenzoyl)pyridine to a series of vials, ensuring a solid phase remains at equilibrium.

-

Solvent Addition: Add a known volume of each test solvent to the respective vials.

-

Equilibration: Place the vials on an orbital shaker set at a constant speed and temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Quantification: Analyze the concentration of 4-(4-Chlorobenzoyl)pyridine in the filtrate using a validated HPLC method. A standard curve of known concentrations should be used for accurate quantification.

Illustrative Solubility Data

The following table presents a representative summary of expected solubility data for 4-(4-Chlorobenzoyl)pyridine.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | < 0.1 |

| PBS (pH 7.4) | 37 | < 0.1 |

| 0.1 N HCl | 25 | 0.5 - 1.0 |

| Methanol | 25 | 5 - 10 |

| Ethanol | 25 | 2 - 5 |

| Acetonitrile | 25 | 1 - 2 |

| DMSO | 25 | > 50 |

Stability Assessment: Ensuring Compound Integrity

Stability studies are crucial to identify potential degradation pathways and to establish appropriate storage and handling conditions.[1][4] 4-(4-Chlorobenzoyl)pyridine, while generally stable under normal conditions, should be subjected to forced degradation studies to understand its liabilities.[1][4]

Forced Degradation Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Caption: Workflow for forced degradation studies of 4-(4-Chlorobenzoyl)pyridine.

Potential Degradation Pathways

Based on the structure of 4-(4-Chlorobenzoyl)pyridine, which features a ketone linkage and a pyridine ring, the following degradation pathways can be hypothesized:

-

Hydrolysis: The ketone group is generally stable to hydrolysis, but under extreme pH and temperature, cleavage is a remote possibility. The pyridine ring itself is highly stable.

-

Oxidation: The pyridine nitrogen could potentially be oxidized to an N-oxide under strong oxidative conditions.

-

Photodegradation: Aromatic systems can be susceptible to photolytic degradation, potentially leading to dimerization or rearrangement products.

The primary purpose of forced degradation is to develop a stability-indicating analytical method that can resolve the parent compound from any potential degradation products.

Experimental Protocol for a Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating 4-(4-Chlorobenzoyl)pyridine from its degradation products.

Materials:

-

Forced degradation samples of 4-(4-Chlorobenzoyl)pyridine

-

HPLC system with a diode array detector (DAD) or UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase components (e.g., Acetonitrile, Methanol, Water with modifiers like formic acid or ammonium acetate)

Methodology:

-

Initial Screening: Begin with a generic gradient method on a C18 column (e.g., 10-90% Acetonitrile in water over 20 minutes).

-

Analysis of Stressed Samples: Inject the samples from the forced degradation studies.

-

Peak Purity Analysis: Use the DAD to assess the peak purity of the parent compound in the presence of degradants.

-

Method Optimization: Adjust the gradient slope, mobile phase composition, and pH to achieve adequate resolution between the parent peak and all degradation peaks.

-

Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Handling and Storage Recommendations

To ensure the long-term integrity of 4-(4-Chlorobenzoyl)pyridine, the following handling and storage procedures are recommended:

-

Storage: Keep in a dry, cool, and well-ventilated place in a tightly sealed container.[4][5] Recommended storage temperatures are often between 2-8°C for long-term stability.[3]

-

Handling: Avoid contact with skin and eyes.[4] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Handle in accordance with good industrial hygiene and safety practices.[5]

Conclusion

This technical guide provides a foundational framework for understanding and evaluating the solubility and stability of 4-(4-Chlorobenzoyl)pyridine. The experimental protocols and illustrative data presented herein are intended to empower researchers and drug development professionals to generate the critical data necessary for advancing their research and development programs. Adherence to these scientifically sound methodologies will ensure the generation of high-quality, reliable data, ultimately facilitating the successful application of this versatile chemical entity.

References

- Acros PharmaTech Limited. (2018).

- Avocado Research Chemicals Ltd. (2025). 4-(4-Chlorobenzoyl)

- AK Scientific, Inc. (n.d.).

- El-Sayed, M. A., et al. (2021).

- Tokyo Chemical Industry Co., Ltd. (2023).

- Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research.

- Fisher Scientific. (2024).

-

LookChem. (n.d.). 4-(4-Chlorobenzoyl)pyridine. Retrieved from [Link]

- TCI (Shanghai) Development Co., Ltd. (n.d.). 4-(4-Chlorobenzyl)pyridine.

- YMER. (n.d.).

Sources

Unveiling the Molecular Architecture: A Theoretical Investigation of 4-(4-Chlorobenzoyl)pyridine

This technical guide provides a comprehensive theoretical framework for the molecular characterization of 4-(4-Chlorobenzoyl)pyridine, a compound of interest in medicinal chemistry and materials science. By leveraging advanced computational methodologies, we can elucidate its structural, vibrational, and electronic properties, offering predictive insights that are crucial for rational drug design and the development of novel materials. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and apply theoretical chemistry to the study of complex organic molecules.

Introduction: The Significance of 4-(4-Chlorobenzoyl)pyridine

4-(4-Chlorobenzoyl)pyridine belongs to a class of compounds that feature a benzoylpyridine core. This structural motif is present in molecules with a wide range of biological activities. The presence of a chlorine atom on the phenyl ring and the nitrogen atom in the pyridine ring introduces specific electronic and steric features that can significantly influence the molecule's reactivity, binding affinity to biological targets, and overall physicochemical properties. A thorough understanding of its three-dimensional structure, electronic distribution, and vibrational modes is paramount for predicting its behavior and for designing derivatives with enhanced properties.

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful and cost-effective alternative to purely experimental approaches. They allow for the in-silico investigation of molecular properties at a level of detail that is often difficult to achieve through experimentation alone. This guide will walk through the key theoretical methodologies used to characterize 4-(4-Chlorobenzoyl)pyridine.

Computational Methodology: The Power of Density Functional Theory (DFT)

The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT).[1][2] DFT methods are renowned for their balance of accuracy and computational efficiency, making them ideal for predicting the properties of organic compounds. The choice of the functional and basis set is critical for obtaining reliable results. A commonly used and well-validated combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set.[3][4][5] This level of theory provides a robust description of electron correlation and is suitable for geometry optimization, vibrational frequency calculations, and the prediction of electronic properties.

The general workflow for the theoretical study of 4-(4-Chlorobenzoyl)pyridine is outlined below:

Caption: Computational workflow for the theoretical study of 4-(4-Chlorobenzoyl)pyridine.

Molecular Geometry: The Foundation of Molecular Properties

The first step in any theoretical analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This is achieved through geometry optimization. The optimized structure provides crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's conformation.

For 4-(4-Chlorobenzoyl)pyridine, a key structural feature is the dihedral angle between the pyridine and the chlorophenyl rings. This angle will dictate the extent of electronic communication between the two aromatic systems and will influence the molecule's overall shape and ability to interact with other molecules.

Table 1: Predicted Key Geometrical Parameters for 4-(4-Chlorobenzoyl)pyridine

| Parameter | Predicted Value (Å or °) |

| C=O Bond Length | ~1.23 |

| C-Cl Bond Length | ~1.75 |

| Pyridine C-N Bond Lengths | ~1.34 |

| Dihedral Angle (Pyridine-Chlorophenyl) | 30-50° |

Note: These are expected values based on calculations for similar molecules and should be confirmed by specific calculations for 4-(4-Chlorobenzoyl)pyridine.

Vibrational Spectroscopy: The Molecular Fingerprint

Once the optimized geometry is obtained, a frequency calculation is performed. This not only confirms that the optimized structure corresponds to a true energy minimum but also provides the theoretical vibrational spectrum (FT-IR and Raman).[6] Each vibrational mode corresponds to a specific type of atomic motion, and the calculated frequencies can be correlated with experimental FT-IR spectra to identify characteristic functional groups.[7]

For 4-(4-Chlorobenzoyl)pyridine, key vibrational modes to analyze include:

-

C=O stretching: A strong absorption band, typically in the range of 1650-1700 cm⁻¹.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.[4]

-

C-Cl stretching: A characteristic band in the lower frequency region of the spectrum.

-

Pyridine ring vibrations: A series of bands characteristic of the pyridine moiety.

The theoretical vibrational spectrum serves as a powerful tool for the interpretation of experimental data and can aid in the structural confirmation of the synthesized compound.

Electronic Properties: Reactivity and Interactions

The electronic properties of a molecule are key to understanding its reactivity and how it will interact with its environment. Several important electronic parameters can be calculated using DFT.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.[8] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's kinetic stability and chemical reactivity.[8][9] A smaller energy gap suggests that the molecule is more reactive.

For 4-(4-Chlorobenzoyl)pyridine, the HOMO is expected to be localized primarily on the chlorophenyl ring, while the LUMO is likely to be distributed over the pyridine ring and the carbonyl group. This distribution influences the molecule's behavior in charge-transfer interactions.

Caption: A generalized HOMO-LUMO energy level diagram.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule.[6] It is invaluable for identifying the electrophilic and nucleophilic sites within a molecule. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For 4-(4-Chlorobenzoyl)pyridine, the MEP map is expected to show a region of high negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, making these sites potential hydrogen bond acceptors. The hydrogen atoms of the aromatic rings will exhibit positive potential.

NMR Spectroscopy: A Deeper Look into the Chemical Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[7] Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using the Gauge-Including Atomic Orbital (GIAO) method.[4][5] These calculated chemical shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental NMR data to aid in the assignment of signals and to confirm the proposed structure.

The calculated ¹H and ¹³C NMR spectra for 4-(4-Chlorobenzoyl)pyridine will provide insights into the electronic environment of each nucleus. For instance, the chemical shifts of the protons on the pyridine and chlorophenyl rings will be influenced by the electron-withdrawing effects of the carbonyl group, the nitrogen atom, and the chlorine atom.

Conclusion: A Predictive Approach to Molecular Understanding

The theoretical methodologies outlined in this guide provide a robust framework for a comprehensive understanding of the molecular structure and properties of 4-(4-Chlorobenzoyl)pyridine. By employing DFT calculations, we can predict its geometry, vibrational and electronic spectra, and other key chemical descriptors. These theoretical insights are not only of fundamental scientific interest but also have practical implications for the rational design of new molecules with desired biological activities or material properties. The synergy between computational and experimental approaches is key to accelerating scientific discovery.

References

-

Almutairi, B. O., et al. (2024). Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride and determination of cytotoxicity and apoptosis in human colon cancer cells. Journal of King Saud University - Science, 36(5), 103101. [Link]

-

National Center for Biotechnology Information (n.d.). 2-(4-Chlorobenzoyl)pyridine. PubChem Compound Database. Retrieved from [Link]

-

LookChem (n.d.). 4-(4-Chlorobenzoyl)pyridine. Retrieved from [Link]

-

Joseph, L., et al. (2015). Spectroscopic investigation (FT-IR, FT-Raman), HOMO-LUMO, NBO analysis and molecular docking study of 4-chlorophenyl quinoline-2-carboxylate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 149, 653-663. [Link]

-

Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A- Applied Sciences and Engineering, 20(2), 132-143. [Link]

-

ResearchGate (n.d.). HOMO and LUMO plots of compound 4a and 4b. Retrieved from [Link]

-

IRJEdT (2023). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Research Journal of Education and Technology, 5(4). [Link]

-

Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Journal of Molecular Structure, 1244, 130953. [Link]

-

Popoola, O. K., et al. (2018). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Taibah University for Science, 12(4), 455-468. [Link]

-

ResearchGate (n.d.). Structure and vibration spectra of N-4-chlorobenzoyl– N′-4-methoxylphenylthiourea. Retrieved from [Link]

-

Zhang, L., et al. (2015). Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[1][10][11]triazolo[4,3-a]pyridine. Molecules, 20(8), 14838-14848. [Link]

-

ResearchGate (n.d.). DFT/ and TD-DFT/PCM calculations of molecular structure, spectroscopic characterization, NLO and NBO analysis of 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes. Retrieved from [Link]ca)

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectroscopic investigation (FT-IR, FT-Raman), HOMO-LUMO, NBO analysis and molecular docking study of 4-chlorophenyl quinoline-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. irjweb.com [irjweb.com]

- 9. wuxibiology.com [wuxibiology.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-(4-Chlorobenzoyl)pyridine | C12H8ClNO | CID 80594 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanism and Synthesis of 4-(4-Chlorobenzoyl)pyridine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Chlorobenzoyl)pyridine is a pivotal structural motif in medicinal chemistry and materials science. Its synthesis, however, presents unique challenges due to the inherent electronic properties of the pyridine ring. This technical guide provides an in-depth exploration of the modern synthetic strategies for the formation of 4-(4-Chlorobenzoyl)pyridine, with a primary focus on the mechanisms of palladium-catalyzed cross-coupling reactions. We will dissect the causality behind experimental choices, present self-validating protocols, and offer field-proven insights to empower researchers in their synthetic endeavors.

Introduction: The Challenge of Pyridine Acylation

The pyridine ring, an electron-deficient heterocycle, is notoriously resistant to classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation. The lone pair of electrons on the nitrogen atom readily coordinates with Lewis acid catalysts (e.g., AlCl₃), leading to the formation of a positively charged pyridinium salt. This further deactivates the ring towards electrophilic attack.[1][2] Consequently, direct acylation of pyridine with 4-chlorobenzoyl chloride under traditional Friedel-Crafts conditions is generally not a viable synthetic route.[3]

To overcome this hurdle, modern organic synthesis has turned to the versatility of transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as the most robust and widely applicable methods for the construction of carbon-carbon bonds between aromatic and heteroaromatic rings, including the formation of aryl-pyridyl ketones. This guide will focus on two of the most powerful of these methodologies: the Suzuki-Miyaura coupling and the Stille coupling.

Palladium-Catalyzed Cross-Coupling: A Mechanistic Overview

The power of palladium catalysis lies in its ability to cycle between different oxidation states (typically Pd(0) and Pd(II)), orchestrating a series of sequential reactions that culminate in the formation of the desired C-C bond. The general catalytic cycle for these reactions can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[4] For the synthesis of 4-(4-Chlorobenzoyl)pyridine, this would involve the coupling of a 4-pyridylboronic acid derivative with a 4-chlorobenzoyl derivative. A plausible retrosynthetic analysis is shown below:

Figure 2: Retrosynthetic analysis for the Suzuki-Miyaura coupling approach.

Mechanistic Deep Dive

The catalytic cycle for the Suzuki-Miyaura synthesis of 4-(4-Chlorobenzoyl)pyridine is initiated by the oxidative addition of an activated 4-chlorobenzoyl species (often the acyl chloride) to a Pd(0) complex. This is followed by transmetalation with a 4-pyridylboronate species, and the cycle is completed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Figure 3: The catalytic cycle for the Suzuki-Miyaura synthesis of 4-(4-Chlorobenzoyl)pyridine.

Expertise in Action: The Role of the Base

A crucial component in the Suzuki-Miyaura coupling is the base.[5] Its primary role is to activate the organoboron compound, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5] The choice of base can significantly impact the reaction yield and needs to be carefully considered based on the specific substrates and catalyst system. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure adapted from optimized methods for the Suzuki-Miyaura coupling of 4-pyridineboronic acid derivatives.[1][2][6]

Materials:

-

4-Pyridylboronic acid pinacol ester

-

4-Chlorobenzoyl chloride

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃)

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane)

Procedure:

-

Inert Atmosphere: All glassware should be flame-dried and the reaction carried out under an inert atmosphere (e.g., Argon or Nitrogen).

-

Catalyst Pre-formation (optional but recommended): In a Schlenk flask, dissolve Pd(OAc)₂ (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%) in a portion of the solvent. Stir for 15-20 minutes at room temperature to form the active Pd(0) species.

-

Reactant Addition: To the catalyst mixture, add 4-pyridylboronic acid pinacol ester (1.0 eq), 4-chlorobenzoyl chloride (1.1 eq), and K₂CO₃ (2.0 eq).

-

Reaction Execution: Add the remaining solvent and heat the reaction mixture to the desired temperature (typically 80-100 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Trustworthiness through Self-Validation:

This protocol incorporates several self-validating steps. The use of an inert atmosphere prevents the oxidation and deactivation of the palladium catalyst. Monitoring the reaction ensures that it is run to completion, maximizing yield and minimizing the formation of byproducts. The final purification step isolates the target compound and allows for its characterization to confirm its identity and purity.

Quantitative Data from Analogous Reactions

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings involving pyridylboronic acids, which can serve as a starting point for the optimization of 4-(4-Chlorobenzoyl)pyridine synthesis.[1][2][6]

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 80 | 1 | >95 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12 | 85-95 |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 18 | >90 |

The Stille Coupling Pathway

The Stille coupling offers an alternative palladium-catalyzed route, utilizing an organostannane (organotin) reagent as the nucleophilic partner.[7][8] This method is particularly valued for its tolerance of a wide range of functional groups.[9] For the synthesis of our target molecule, a 4-pyridylstannane would be coupled with 4-chlorobenzoyl chloride.

Mechanistic Considerations

The catalytic cycle of the Stille coupling mirrors that of the Suzuki-Miyaura reaction, with the key difference being the transmetalation step, which involves the transfer of the pyridyl group from the tin atom to the palladium center.[7]

Figure 4: The catalytic cycle for the Stille coupling synthesis of 4-(4-Chlorobenzoyl)pyridine.

Expertise in Action: The Stille-Carbonylative Coupling

A noteworthy variation is the Stille-carbonylative cross-coupling, where carbon monoxide is introduced into the reaction.[10] This allows for the in-situ formation of the acyl group, providing a convergent and often highly efficient route to ketones.[10]

Experimental Protocol: A Validated Approach

The following is a general protocol for a Stille coupling reaction, which can be adapted for the synthesis of 4-(4-Chlorobenzoyl)pyridine.[11]

Materials:

-

4-(Tributylstannyl)pyridine

-

4-Chlorobenzoyl chloride

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous and degassed solvent (e.g., Toluene, DMF)

-

(Optional) Lithium chloride (LiCl) or a copper(I) co-catalyst

Procedure:

-

Inert Atmosphere: As with the Suzuki coupling, maintain a strict inert atmosphere throughout the procedure.

-

Reaction Setup: In a Schlenk flask, dissolve 4-chlorobenzoyl chloride (1.0 eq), 4-(tributylstannyl)pyridine (1.1 eq), and Pd(PPh₃)₄ (e.g., 5 mol%) in the chosen solvent.

-

Additives: If required, add LiCl or a copper(I) salt, which can accelerate the transmetalation step.

-

Reaction Execution: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed, as determined by TLC or GC-MS analysis.

-

Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent and may be washed with an aqueous solution of potassium fluoride to remove the tin byproducts as insoluble fluorides.

-

Purification: The organic layer is dried, concentrated, and the product is purified by column chromatography.

Trustworthiness through Self-Validation:

The protocol's reliability is enhanced by the use of an inert atmosphere and reaction monitoring. The specific work-up procedure involving potassium fluoride is a key step in Stille couplings to effectively remove the toxic tin waste, ensuring the purity of the final product.

Conclusion: A Modern Approach to a Classical Challenge

The synthesis of 4-(4-Chlorobenzoyl)pyridine, while challenging via classical methods, is readily achievable through the strategic application of modern palladium-catalyzed cross-coupling reactions. Both the Suzuki-Miyaura and Stille couplings offer robust and versatile platforms for the formation of this important aryl-pyridyl ketone. By understanding the underlying mechanistic principles and adhering to validated experimental protocols, researchers can confidently and efficiently access this valuable compound for their drug discovery and materials science programs. The choice between these methods will often depend on the availability of starting materials, functional group tolerance, and considerations regarding the toxicity of the reagents involved.

References

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chlorobenzoyl chloride. Retrieved from [Link]

-

J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

-

PubMed. (n.d.). Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl chloride. Retrieved from [Link]

-

Anshul Specialty Molecules. (n.d.). 4-Chlorobenzoyl Chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

-